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Compound of Interest

Compound Name: LH-846

Cat. No.: B1675232

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the kinase inhibitor LH-846's specificity against other alternatives,
supported by available experimental data.

LH-846 has been identified as a selective inhibitor of Casein Kinase 16 (CK19), a
serine/threonine kinase that is a key regulator of the circadian rhythm. CK1d modulates the
stability of PERIOD (PER) proteins through phosphorylation, a critical function in the molecular
clock's negative feedback loop. Given the therapeutic interest in modulating the circadian clock
for various disorders, the precise specificity of inhibitors like LH-846 is of paramount
importance to minimize off-target effects.

Quantitative Inhibitor Comparison

The inhibitory potency of LH-846 and alternative CK1 inhibitors, PF-670462 and SR-3029,
against CK1 isoforms is summarized below. These values, presented as the half-maximal
inhibitory concentration (IC50), indicate the concentration of the inhibitor required to reduce the
enzyme's activity by half.
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CK15 IC50 CK1e IC50 CKla IC50 .
Compound CK2 Activity
(nM) (nM) (nM)
No Inhibition[1]
LH-846 290 1,300 2,500
[2]
PF-670462 14 7.7 Not specified Not specified
SR-3029 44 260 Not specified Not specified

Based on this data, LH-846 exhibits a preference for CK19, being approximately 4.5-fold more
selective for CK1d than for CK1g, and about 8.6-fold more selective for CK16 than for CK1a.[1]
[2] In contrast, PF-670462 is a more potent dual inhibitor of both CK16 and CK1e.[3] SR-3029
also potently inhibits CK14 with a notable degree of selectivity over CK1e.

For a more comprehensive understanding of inhibitor specificity, broad kinase panel screening
is essential. While public data from a comprehensive kinase panel screen for LH-846 is not
readily available, results for PF-670462 highlight the importance of such analyses.

KINOMEscan® Profile of PF-670462 at 10 uM

Target Kinase % of Control Interpretation

CK1d <10% Strong Inhibition (On-Target)
CKle <10% Strong Inhibition (On-Target)
p38a (MAPK14) <10% Strong Inhibition (Off-Target)
EGFR <10% Strong Inhibition (Off-Target)
JNK1/2/3 <10% Strong Inhibition (Off-Target)

This broader profiling reveals that PF-670462, while potent against its intended CK1 targets,
also significantly inhibits several other key kinases, which could lead to unintended biological

consequences.

Experimental Methodologies
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The determination of inhibitor potency is reliant on robust in vitro kinase assays. Below is a

detailed, representative protocol for a radiometric assay used to measure the activity of CK1d

and the potency of its inhibitors.

In Vitro Radiometric Kinase Assay Protocol

» Reaction Components Preparation:

o

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, and 0.01% Brij-35.

Enzyme: Recombinant human CK19 is diluted in kinase buffer to the desired final
concentration (e.g., 5-10 nM).

Substrate: A generic kinase substrate such as dephosphorylated a-casein is prepared in
kinase buffer at a concentration near its Michaelis constant (Km) (e.g., 10 uM).

ATP Stock: A stock solution of ATP is prepared, containing a known concentration of non-
radioactive ("cold") ATP spiked with [y-33P]ATP.

Inhibitor Dilutions: A serial dilution of the test compound (e.g., LH-846) is prepared in
dimethyl sulfoxide (DMSO).

o Assay Procedure:

In a 96-well plate, 5 pL of each inhibitor dilution is added to respective wells. A DMSO-only
well serves as the 100% activity control.

To each well, 10 pL of the enzyme solution and 10 pL of the substrate solution are added.
The plate is incubated at room temperature for 10-15 minutes to allow the inhibitor to bind
to the enzyme.

The kinase reaction is initiated by adding 25 pL of the [y-33P]ATP-containing stock to each
well.

The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes),
ensuring the reaction remains within the linear range.

e Termination and Detection:
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o The reaction is terminated by spotting a portion of the reaction mixture from each well onto
phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate.

o The phosphocellulose papers are washed multiple times with phosphoric acid to remove
any unincorporated [y-33P]ATP.

o The papers are then dried, and the amount of incorporated radioactivity is quantified using
a scintillation counter.

o Data Analysis:
o The raw counts are converted to percent inhibition relative to the DMSO control.

o The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve
using non-linear regression analysis.

Visualized Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the
following diagrams illustrate the CK1 signaling pathway in circadian rhythm regulation and a
typical workflow for an in vitro kinase inhibition assay.
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Caption: Role of CK1d in the core circadian clock mechanism.
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Workflow of an In Vitro Kinase Inhibition Assay
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Caption: A generalized workflow for determining kinase inhibitor potency.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1675232?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Assessing the Specificity of LH-846: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675232#assessing-the-specificity-of-1h-846]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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